6-(3-Nitrophenyl)pyridazine-3-thiol
Overview
Description
6-(3-Nitrophenyl)pyridazine-3-thiol is a compound that has gained attention in recent years due to its potential applications in various fields of research and industry. It contains 24 bonds in total, including 17 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), and 1 hydrazone .
Molecular Structure Analysis
The molecular structure of this compound includes 23 atoms: 7 Hydrogen atoms, 10 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . The molecular weight of the compound is 233.25 g/mol.Scientific Research Applications
Synthesis and Antibacterial Activity : One study focused on the synthesis of novel thieno[2,3-c]pyridazines, starting from 4-cyano-6-phenylpyridazine-3(2H)-thione, a compound structurally related to 6-(3-Nitrophenyl)pyridazine-3-thiol. The synthesized compounds showed antibacterial activities, emphasizing their potential in medicinal chemistry (Al-Kamali et al., 2014).
Reactivity and Synthesis of Derivatives : Another research demonstrated the synthesis of various derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, a compound structurally similar to this compound, from 3-nitrobenzoic acid. These derivatives exhibited significant antibacterial activity against both gram-negative and gram-positive bacteria (Aziz‐ur‐Rehman et al., 2013).
Antitumor Activity : Research into thiophene ring-opening reactions led to the synthesis of 1,3,4-thiadiazoline-benzothiazolo[3,2-b]pyridazine hybrids, which exhibit notable antiproliferative activity against solid tumor cell lines (Abdullah et al., 2021).
Herbicidal Activities : A study on 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives found that some compounds exhibit significant herbicidal activities, highlighting their potential use in agricultural sciences (Xu et al., 2008).
Corrosion Inhibition : Pyridazine derivatives have been studied for their inhibitory effect on the corrosion of mild steel in acidic environments. These studies are crucial for understanding the applications of these compounds in materials science (Mashuga et al., 2017).
Mechanism of Action
The properties of pyridazinones, how they are constructed and how they have been applied in various fields of organic synthesis, medicinal chemistry, and chemical biology have been highlighted . They have been used as intermediates in the synthesis of insecticides, acaricides, and ectoparasiticides . They have also been used in the polymer industry , and reported as anti-inflammatory, anti-fouling, and anti-convulsant agents .
In recent years, pyridazinones have found application in organic synthesis and chemical biology for applications in developing drug-like compounds and for the site-selective modification of peptides and proteins .
properties
IUPAC Name |
3-(3-nitrophenyl)-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c14-13(15)8-3-1-2-7(6-8)9-4-5-10(16)12-11-9/h1-6H,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIBLMLTYCKGLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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